(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid
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Overview
Description
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid is a synthetic organic compound characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and protection to the amino group, allowing for selective reactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanol
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropylamine
Uniqueness
Compared to similar compounds, (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid stands out due to its carboxylic acid functionality, which allows for further derivatization and conjugation reactions. This makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIXNCKLHONCZ-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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